![molecular formula C26H29ClN6O2 B1228629 8-[[4-(5-Chloro-2-methylphenyl)-1-piperazinyl]methyl]-3-methyl-7-(2-phenylethyl)purine-2,6-dione](/img/structure/B1228629.png)
8-[[4-(5-Chloro-2-methylphenyl)-1-piperazinyl]methyl]-3-methyl-7-(2-phenylethyl)purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[[4-(5-chloro-2-methylphenyl)-1-piperazinyl]methyl]-3-methyl-7-(2-phenylethyl)purine-2,6-dione is a member of piperazines.
Scientific Research Applications
Cardiovascular Activity
- Compounds similar to the specified chemical have shown potential in cardiovascular applications. For instance, a study synthesized derivatives of this compound and tested them for electrocardiographic, antiarrhythmic, and hypotensive activity. They displayed significant prophylactic antiarrhythmic activity and hypotensive effects, indicating their potential in cardiovascular therapies (Chłoń-Rzepa et al., 2004).
Neuropharmacological Potential
- Another study focused on synthesizing derivatives of this compound to explore their affinity and selectivity profile for serotonin (5-HT) receptors. The research aimed at identifying ligands with potential psychotropic activity. Some derivatives showed promising results in in-vivo models for antidepressant and anxiolytic properties (Chłoń-Rzepa et al., 2013).
Antiasthmatic Agents
- Research into xanthene derivatives of this chemical revealed significant activity as antiasthmatic agents. These studies were aimed at developing compounds with vasodilatory properties to treat asthma (Bhatia et al., 2016).
Antimycobacterial Activity
- A study synthesized novel purine linked piperazine derivatives, including structures similar to the specified compound, to target Mycobacterium tuberculosis. These compounds were designed to disrupt biosynthesis pathways in the bacteria, showing promise as potent anti-mycobacterial agents (Konduri et al., 2020).
Antihistaminic Activity
- Some derivatives of the compound demonstrated antihistaminic activity, showing potential for treating conditions like allergies and asthma. These derivatives showed inhibition of histamine-induced bronchospasm and anaphylaxis in animal models (Pascal et al., 1985).
Structural and Chemical Analysis
- Studies have also been conducted to understand the chemical structure and properties of related compounds. For example, an analysis of 8-benzylamino-7-{2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl}theophylline provided insights into the molecular geometry and hydrogen bonding characteristics (Karczmarzyk et al., 1995).
Properties
Molecular Formula |
C26H29ClN6O2 |
|---|---|
Molecular Weight |
493 g/mol |
IUPAC Name |
8-[[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl]-3-methyl-7-(2-phenylethyl)purine-2,6-dione |
InChI |
InChI=1S/C26H29ClN6O2/c1-18-8-9-20(27)16-21(18)32-14-12-31(13-15-32)17-22-28-24-23(25(34)29-26(35)30(24)2)33(22)11-10-19-6-4-3-5-7-19/h3-9,16H,10-15,17H2,1-2H3,(H,29,34,35) |
InChI Key |
DMXSESYFIYHLOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC3=NC4=C(N3CCC5=CC=CC=C5)C(=O)NC(=O)N4C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


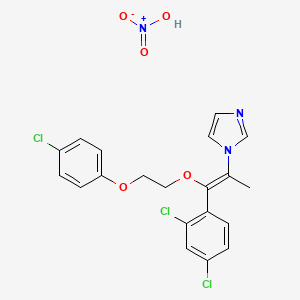
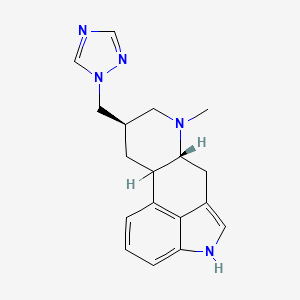
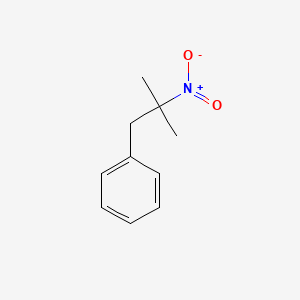
![1-[4-Chloro-3-[(2-methoxyphenyl)sulfamoyl]phenyl]-3-(2-methoxyphenyl)urea](/img/structure/B1228554.png)
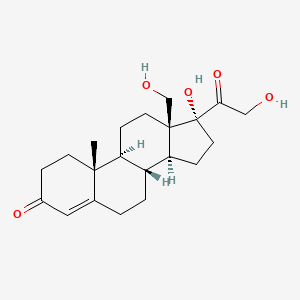
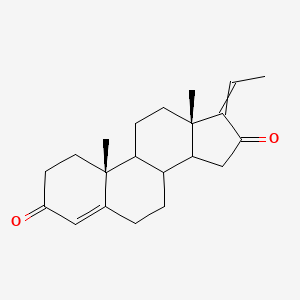
![N-[3-[(4-chlorophenyl)-oxomethyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-pyridinecarboxamide](/img/structure/B1228560.png)
![2-(2-furanyl)-2-[(4-methoxyphenyl)methyl-[2-[5-(5-methyl-2-furanyl)-2-tetrazolyl]-1-oxoethyl]amino]-N-(2-oxolanylmethyl)acetamide](/img/structure/B1228561.png)
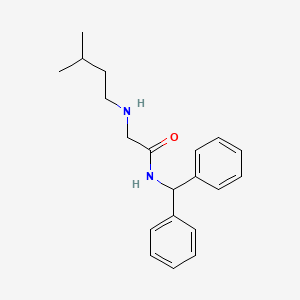

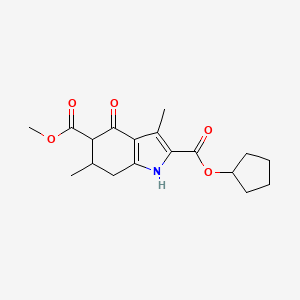
![(8-Hydroxy-4,9-dimethyl-14-methylidene-13-oxo-5,12-dioxatricyclo[9.3.0.04,6]tetradec-9-en-2-yl) 2-methylbut-2-enoate](/img/structure/B1228569.png)
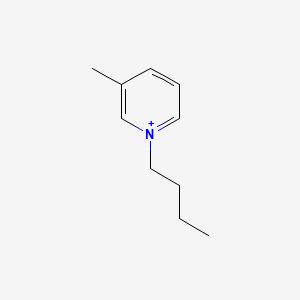
![1-(2-Fluorophenyl)-3-[[1-[(4-fluorophenyl)methyl]-2-oxo-3-indolylidene]amino]thiourea](/img/structure/B1228572.png)
